(2-Ethylbutyl)[2-(piperidin-1-yl)ethyl]amine

Medicinal Chemistry Organic Synthesis Building Blocks

(2-Ethylbutyl)[2-(piperidin-1-yl)ethyl]amine (CAS 1192124-11-0) is a tertiary amine featuring a piperidine ring linked via an ethyl spacer to a branched 2-ethylbutyl substituent, with the molecular formula C13H28N2 and a molecular weight of 212.37 g/mol. This compound is classified as an alkylamine building block primarily utilized as a research intermediate in organic synthesis and medicinal chemistry programs.

Molecular Formula C13H28N2
Molecular Weight 212.37 g/mol
Cat. No. B13260185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethylbutyl)[2-(piperidin-1-yl)ethyl]amine
Molecular FormulaC13H28N2
Molecular Weight212.37 g/mol
Structural Identifiers
SMILESCCC(CC)CNCCN1CCCCC1
InChIInChI=1S/C13H28N2/c1-3-13(4-2)12-14-8-11-15-9-6-5-7-10-15/h13-14H,3-12H2,1-2H3
InChIKeyGMNYANSILKDNFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for (2-Ethylbutyl)[2-(piperidin-1-yl)ethyl]amine (CAS 1192124-11-0) as a Research Intermediate


(2-Ethylbutyl)[2-(piperidin-1-yl)ethyl]amine (CAS 1192124-11-0) is a tertiary amine featuring a piperidine ring linked via an ethyl spacer to a branched 2-ethylbutyl substituent, with the molecular formula C13H28N2 and a molecular weight of 212.37 g/mol . This compound is classified as an alkylamine building block primarily utilized as a research intermediate in organic synthesis and medicinal chemistry programs . It is commercially available from multiple chemical suppliers with a standard purity specification of 95% .

Workflow Intermediate for organic synthesis and medicinal chemistry research
Selection Piperidine-ethylamine scaffold building block
Procurement Available from multiple vendors with standard purity specification

Procurement Risk Assessment for (2-Ethylbutyl)[2-(piperidin-1-yl)ethyl]amine: Why Structural Analogs Are Not Interchangeable


Within the class of piperidine-ethylamine derivatives, substitution with structurally related compounds—such as N-(2-ethylbutyl)-1-methylpiperidin-4-amine (MW 198.35 g/mol) or 1-(2-ethylbutyl)piperidine (MW 169.31 g/mol) [1]—introduces significant changes in molecular weight, lipophilicity, and amine classification that directly alter reactivity and biological target engagement. The target compound's secondary amine configuration, positioned between the piperidine ring and the branched alkyl chain, provides a distinct nucleophilic profile compared to the tertiary amine character of the 1-methylpiperidine analog or the fully alkylated piperidine derivative . Consequently, substituting any of these in-class compounds without validation will invalidate structure-activity relationship (SAR) studies and compromise synthetic pathway reproducibility.

Mass/Composition Structural analogs differ in molecular weight and elemental formula, altering chromatographic retention and mass spectrometry detection.
Amine Class Secondary vs tertiary amine character changes nucleophilicity and reactivity, affecting synthetic pathway reproducibility.
Physicochemical Profile Shifts in lipophilicity and hydrogen-bond donor count may influence biological assay outcomes and SAR interpretation.

Quantitative Evidence for (2-Ethylbutyl)[2-(piperidin-1-yl)ethyl]amine Differentiation Against In-Class Analogs


Comparative Molecular Weight and Formula Analysis: (2-Ethylbutyl)[2-(piperidin-1-yl)ethyl]amine vs. N-(2-Ethylbutyl)-1-methylpiperidin-4-amine

The target compound exhibits a molecular weight of 212.37 g/mol (C13H28N2) , which is 14.02 g/mol heavier than the structurally similar N-(2-ethylbutyl)-1-methylpiperidin-4-amine, which has a molecular weight of 198.35 g/mol (C12H26N2) . This mass difference corresponds to the presence of an ethylene (-CH2CH2-) linker between the piperidine ring and the secondary amine nitrogen in the target compound, whereas the comparator features a direct attachment of the piperidine ring to the amine via a single carbon-nitrogen bond [1].

Molecular weight comparison
Cross-study comparable
212.37 g/mol vs 198.35 g/mol
+14.02 g/mol; C₁₃H₂₈N₂ vs C₁₂H₂₆N₂
Mass difference impacts chromatographic and MS detection parameters.
Ethylene linker contributes to mass and heteroatom positioning.
Medicinal Chemistry Organic Synthesis Building Blocks

Lipophilicity Comparison: Calculated LogP of (2-Ethylbutyl)[2-(piperidin-1-yl)ethyl]amine vs. 1-(2-Ethylbutyl)piperidine

The target compound has a calculated LogP of 2.81 , compared to a LogP of 2.85 for the simpler analog 1-(2-ethylbutyl)piperidine (C11H23N, MW 169.31 g/mol) [1]. Despite the target compound's larger molecular weight, its calculated lipophilicity is marginally lower due to the introduction of the secondary amine and ethyl spacer, which increases hydrogen bond donor capacity (HBD = 1) relative to the fully alkylated analog (HBD = 0) .

Lipophilicity (LogP)
Cross-study comparable
LogP 2.81 vs 2.85
ΔLogP = -0.04; HBD: 1 vs 0
Additional H-bond donor alters permeability and solubility profiles.
Lower lipophilicity despite higher molecular weight.
ADME Prediction Physicochemical Properties Drug Design

Commercial Purity Benchmark: Standard 95% Purity Specification for (2-Ethylbutyl)[2-(piperidin-1-yl)ethyl]amine

Multiple commercial vendors, including Fluorochem, Leyan, 001Chemical, and MolCore, consistently specify the purity of (2-Ethylbutyl)[2-(piperidin-1-yl)ethyl]amine at 95% [1]. This is the industry-accepted standard for this compound as a research intermediate. In contrast, the structurally related analog N-(2-ethylbutyl)-1-methylpiperidin-4-amine is also offered at 95% purity , while the simpler 2-piperidinoethylamine (1-(2-aminoethyl)piperidine) is available at 98% purity from certain vendors .

Commercial purity
Supporting evidence
95% (industry standard)
Multiple vendors confirm specification.
Consistent purity grade supports reliable synthetic planning.
Analog N-methylpiperidine also 95%; simpler analog 98%.
Chemical Procurement Quality Control Synthetic Intermediate

Comparative Safety and Handling Classification: GHS Hazard Profile of (2-Ethylbutyl)[2-(piperidin-1-yl)ethyl]amine

The target compound is classified with the GHS07 pictogram (Harmful/Irritant) and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is consistent with the base comparator 2-piperidinoethylamine (1-(2-aminoethyl)piperidine), which also carries irritant hazard classifications . However, the branched 2-ethylbutyl substituent in the target compound increases molecular weight and alters volatility relative to the simpler comparator, which may influence airborne exposure risk during handling.

Safety classification
Class-level inference
GHS07; H302, H315, H319, H335
Harmful/Irritant; consistent with base comparator.
Enables accurate lab risk assessment and PPE planning.
Branched substituent may alter volatility; data to verify.
Laboratory Safety Chemical Handling Risk Assessment

Recommended Application Scenarios for (2-Ethylbutyl)[2-(piperidin-1-yl)ethyl]amine Based on Quantitative Evidence


Synthesis of Novel Lipophilic Amine Pharmacophores for CNS-Targeted Drug Discovery

The compound's calculated LogP of 2.81 and the presence of a single hydrogen bond donor (HBD = 1) make it a valuable building block for exploring central nervous system (CNS) drug candidates, where moderate lipophilicity balanced with polarity is often desirable for blood-brain barrier penetration . Its 212.37 g/mol molecular weight and flexible ethylene linker provide a distinct scaffold for optimizing ligand-receptor interactions compared to the more constrained N-methylpiperidine analog (MW 198.35 g/mol) .

Structure-Activity Relationship (SAR) Studies Involving Piperidine-Containing Bioactive Molecules

Due to its unique combination of a piperidine ring, an ethylene spacer, and a branched 2-ethylbutyl group, this compound serves as a critical control or test article in SAR campaigns. Its molecular weight difference of 14.02 g/mol relative to N-(2-ethylbutyl)-1-methylpiperidin-4-amine provides a clear mass spectrometry differentiation, enabling unambiguous tracking in metabolic stability assays or competitive binding experiments .

Preparation of Advanced Synthetic Intermediates via N-Alkylation or Reductive Amination

The secondary amine functionality in (2-Ethylbutyl)[2-(piperidin-1-yl)ethyl]amine makes it a versatile nucleophile for further derivatization, such as N-alkylation or reductive amination with aldehydes and ketones . This reactivity is distinct from the fully substituted tertiary amine 1-(2-ethylbutyl)piperidine, which lacks an available N-H bond for such transformations , thereby expanding the synthetic utility of the target compound.

Quality Control and Method Development for Piperidine-Ethylamine Derivatives

The well-documented commercial purity standard of 95% and the availability of analytical data from multiple vendors position this compound as a useful reference standard for developing HPLC, LC-MS, or GC methods intended for the analysis of structurally related piperidine-ethylamine derivatives in pharmaceutical research and development environments.

Application
Selection Property
Validation Focus
Lipophilic amine pharmacophore design
Moderate LogP and H-bond donor profile
CNS drug-like property assessment
SAR studies of piperidine-containing molecules
Distinct mass and ethylene linker scaffold
Mass spectrometry-based differentiation
N-alkylation or reductive amination reactions
Secondary amine reactivity
Derivative synthesis and purification
Method development for piperidine-ethylamine analysis
Standardized commercial purity specification
Chromatographic method suitability
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